molecular formula C13H18ClN3O B11853566 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride CAS No. 1082734-78-8

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride

Cat. No.: B11853566
CAS No.: 1082734-78-8
M. Wt: 267.75 g/mol
InChI Key: MDTIEFLPERDTSY-UHFFFAOYSA-N
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Description

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride typically involves the reaction of imidazole derivatives with benzylamine and ethanolamine under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer agent containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

1082734-78-8

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12;/h1-5,8,11,17H,6-7,9-10H2,(H,14,15);1H

InChI Key

MDTIEFLPERDTSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2.Cl

Origin of Product

United States

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